molecular formula C6H7F2NO2 B1650162 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one CAS No. 1134834-71-1

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one

Cat. No.: B1650162
CAS No.: 1134834-71-1
M. Wt: 163.12
InChI Key: VLVQKHOAIGBZTD-UHFFFAOYSA-N
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Description

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one (CAS 1134834-71-1) is a key butenolide chemical of significant interest in agricultural and life science research. With a molecular formula of C 6 H 7 F 2 NO 2 and a molecular weight of 163.12 g/mol, it serves as a crucial precursor to the insecticide flupyradifurone . This compound is characterized by its novel butenolide pharmacophore, which acts as a partial agonist of insect nicotinic acetylcholine receptors (nAChRs) . Its distinctive mechanism of action and structure-activity relationship (SAR) differentiate it from other neonicotinoid agonists, making it a vital tool for studying insecticide resistance . Notably, it is not efficiently metabolized by the cytochrome P450 CYP6CM1, an enzyme over-expressed in neonicotinoid-resistant pests like the cotton whitefly, highlighting its value in combating resistant insect populations . In the laboratory, this compound is primarily used as a building block for synthesizing more complex molecules and is available as a reference standard for analytical method development, validation (AMV), and Quality Control (QC) applications . The most reported synthesis involves a nucleophilic substitution via the alkylation of furan-2(5H)-one derivatives with 2,2-difluoroethylamine hydrochloride, typically using a base like cesium carbonate in a polar aprotic solvent such as DMF . This compound is for research use only and is strictly not intended for human or veterinary use. It is typically stored at 2-8°C to maintain stability .

Properties

IUPAC Name

3-(2,2-difluoroethylamino)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO2/c7-5(8)2-9-4-1-6(10)11-3-4/h1,5,9H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVQKHOAIGBZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905029
Record name 4-(2,2-Difluoroethylamino)furan-2(5H)-one
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Molecular Weight

163.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134834-71-1
Record name 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one
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Record name 4-(2,2-Difluoroethylamino)furan-2(5H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,2-difluoroethyl)amino]-2,5-dihydrofuran-2-one
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Record name 4-((2,2-DIFLUOROETHYL)AMINO)FURAN-2(5H)-ONE
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution via Furan-2(5H)-one Alkylation

The most widely reported method involves the alkylation of furan-2(5H)-one derivatives with 2,2-difluoroethylamine. This two-step process begins with the activation of the furanone ring at the C-4 position, followed by nucleophilic attack by the amine.

Key Reaction Conditions

  • Substrate : 5,5-Disubstituted furan-2(5H)-ones (e.g., 5,5-dimethyl derivatives) enhance regioselectivity by sterically hindering competing reaction sites.
  • Alkylating Agent : 2,2-Difluoroethylamine hydrochloride is typically employed due to its stability under basic conditions.
  • Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) facilitates deprotonation of the amine, driving the reaction toward completion.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) optimize reaction kinetics.

Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbonyl carbon adjacent to the oxygen atom in the furanone ring. Computational studies using density functional theory (DFT) suggest that electron-withdrawing substituents on the furanone increase the electrophilicity of the C-4 position, improving yield.

Table 1: Representative Yields for Furanone Alkylation
Substrate Alkylating Agent Base Solvent Yield (%)
5,5-Dimethylfuran-2(5H)-one 2,2-Difluoroethylamine HCl Cs₂CO₃ DMF 78
5-Methylfuran-2(5H)-one 2,2-Difluoroethylamine HCl K₂CO₃ THF 65

Multi-Step Synthesis from Furan Precursors

Alternative routes involve constructing the furan ring de novo while introducing the difluoroethylamino group. For example, cyclization of γ-keto esters with 2,2-difluoroethylamine under acidic conditions generates the furanone core.

Procedure

  • Step 1 : Condensation of ethyl acetoacetate with 2,2-difluoroethylamine in ethanol under reflux yields a β-enamino ester intermediate.
  • Step 2 : Cyclization via treatment with sulfuric acid (H₂SO₄) at 0°C forms the furan-2(5H)-one scaffold.

Advantages

  • Avoids regioselectivity challenges associated with direct alkylation.
  • Enables incorporation of diverse substituents at the C-5 position.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Transitioning from batch to continuous flow processes improves yield and reduces byproduct formation. Key parameters include:

  • Residence Time : 10–15 minutes at 80°C.
  • Catalyst : Heterogeneous catalysts like Amberlyst-15 minimize downstream purification needs.

Case Study
A pilot-scale continuous flow system achieved 85% yield with 99% purity, demonstrating feasibility for industrial adoption.

Solvent and Temperature Optimization

Industrial protocols prioritize green chemistry principles:

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF due to its lower environmental impact and higher boiling point (106°C vs. 153°C).
  • Temperature Control : Maintaining reactions at 25–40°C prevents thermal degradation of the difluoroethylamino group.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Distinct signals for the furanone ring (δ 4.2–4.5 ppm) and difluoroethyl group (δ 3.8–4.0 ppm, JH-F = 50 Hz).
  • ¹³C NMR : Carbonyl carbon at δ 170–175 ppm; CF₂ group at δ 115–120 ppm (JC-F = 250 Hz).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 90:10) resolves the target compound from alkylation byproducts.

Chemical Reactions Analysis

Types of Reactions

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one can undergo various chemical reactions, including:

    Alkylation: As mentioned, it can be alkylated at the C-3 position using heteroarylmethyl chlorides and cesium carbonate.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its chemical and physical properties.

    Substitution: The difluoroethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Cesium Carbonate: Used as a base in alkylation reactions.

    Heteroarylmethyl Chlorides: Used as alkylating agents.

    Reducing Agents: Such as hydrogen gas or metal hydrides for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with heteroarylmethyl chlorides yields 4-((2,2-difluoroethyl)amino)-3-(heteroarylmethyl)-5,5-disubstituted furan-2(5H)-ones .

Scientific Research Applications

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one involves its interaction with various molecular targets. The difluoroethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The furan ring provides a stable scaffold that can be modified to enhance the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Ethylamino Derivatives

Flupyradifurone’s core structure includes a 2,2-difluoroethylamino group attached to a furan-2(5H)-one ring. Structural analogs with modified fluorination include:

  • 4-[(2-Fluoroethyl)amino]furan-2(5H)-one: Synthesized by replacing the difluoroethyl group with a monofluoroethyl group. This analog shows reduced insecticidal activity due to decreased electronegativity and metabolic stability .
  • Difluoroethyl-amino-furanone (DFA): A metabolite of flupyradifurone lacking the chloropyridinylmethyl group. DFA retains partial bioactivity but exhibits lower persistence in environmental matrices .
Table 1: Fluorinated Ethylamino Furanones
Compound Substituents Key Properties Reference
Flupyradifurone 6-Chloro-3-pyridylmethyl, 2,2-difluoroethyl Systemic insecticide, low mammalian toxicity
4-[(2-Fluoroethyl)amino]furan-2(5H)-one 2-Fluoroethyl Reduced insecticidal activity
DFA (metabolite) 2,2-Difluoroethyl (no pyridyl) Environmental persistence, partial activity

Cocrystal Derivatives

To enhance physical stability, flupyradifurone has been cocrystallized with salicylic acid, raising its melting point and preventing clumping during storage. Similar strategies were applied to imidacloprid (neonicotinoid) with oxalic acid .

Table 2: Cocrystal Modifications
Cocrystal Component Melting Point Increase Application Reference
Flupyradifurone + salicylic acid Significant Improved shelf stability
Imidacloprid + oxalic acid Moderate Stabilized formulation

Natural Products

Natural furanones often exhibit distinct bioactivities:

  • 4-(4-Hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one (from Pleione bulbocodioides): Displays weak antitumor activity against LA795 cells .
Table 3: Bioactivity Comparison
Compound Type Bioactivity Application Reference
Flupyradifurone Insecticidal (nAChR agonist) Agriculture
Benzylidene-furanones Anticancer (in vitro) Biomedical research
Kalihinene XZ Antifouling Marine coatings

Regulatory and Environmental Profiles

Flupyradifurone’s metabolites, including DFA and flupyradifurone-SA (a sulfate conjugate), are monitored due to their environmental persistence. The European Food Safety Authority (EFSA) has established maximum residue levels (MRLs) for flupyradifurone in crops like rapeseed .

Biological Activity

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one is an organic compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a furan ring substituted with a difluoroethylamino group, suggests potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological effects, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H8_{8}F2_{2}N1_{1}O1_{1}, with a molecular weight of approximately 163.12 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions such as alkylation and substitution .

PropertyValue
Molecular Weight163.12 g/mol
CAS Number1134834-71-1
Chemical FormulaC8_{8}H8_{8}F2_{2}N1_{1}O1_{1}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethylamino group can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity and specificity towards target proteins. The furan ring serves as a stable scaffold that can be modified to improve the compound's activity and selectivity .

Interaction with Enzymes

Studies have shown that derivatives of furan compounds can inhibit enzymes such as mushroom tyrosinase, which is involved in melanin biosynthesis. For instance, related furan derivatives demonstrated potent inhibitory effects on tyrosinase activity, suggesting that similar mechanisms may apply to this compound .

Biological Activity

Antimicrobial Activity : Some studies suggest that compounds containing furan rings exhibit antimicrobial properties. Research indicates that modifications to the furan structure can enhance antibacterial activity against various pathogens.

Antioxidant Properties : The compound may also exhibit antioxidant effects, which are beneficial in combating oxidative stress-related diseases.

Anti-cancer Potential : Preliminary research indicates that furan derivatives may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of furan derivatives on different cancer cell lines. Results indicated that certain derivatives had significant cytotoxicity, leading to further investigations into their mechanisms of action.
  • Animal Models : In vivo studies have demonstrated the potential of furan-based compounds in reducing tumor size in animal models, suggesting their applicability in cancer therapy.

Q & A

Q. How can the synthesis of 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one be optimized to minimize C(3)-alkylation byproducts?

Methodological Answer: The synthesis involves nucleophilic substitution reactions, such as reacting pyridin-3-ylmethyl chloride with the furanone precursor. To suppress C(3)-alkylation byproducts, optimize reaction conditions by controlling temperature (e.g., 0–25°C), using aprotic solvents (e.g., DMF or THF), and avoiding excess alkylating agents. Catalytic bases like K₂CO₃ or Et₃N can enhance regioselectivity. Mechanistic studies using DFT calculations may further elucidate selectivity trends .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine coupling patterns.
  • HPLC with UV detection (λ ≈ 210–260 nm) for purity assessment, using C18 columns and acetonitrile/water gradients.
  • GC-MS for volatile derivatives, particularly in environmental matrices.
  • Elemental analysis (C, H, N) to validate molecular formula .

Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. Crystallize the compound via slow evaporation in solvents like ethanol or dichloromethane. Hydrogen-bonding networks involving the amino and carbonyl groups are critical for stabilizing the crystal lattice .

Q. What in vitro assays assess the biological activity of this compound against target organisms?

Methodological Answer: Use enzyme inhibition assays (e.g., acetylcholinesterase for neurotoxicity studies) or receptor-binding assays (e.g., nicotinic acetylcholine receptors). Cell viability assays (MTT or resazurin) in insect cell lines (e.g., Sf9) can evaluate cytotoxicity. Dose-response curves (IC₅₀/LC₅₀) and molecular docking simulations help correlate activity with structural features .

Advanced Research Questions

Q. What metabolic pathways involve this compound as an intermediate in pesticide degradation?

Methodological Answer: In soil and aquatic systems, oxidative pathways (e.g., hydroxylation at the furanone ring) and hydrolytic cleavage of the difluoroethyl group generate metabolites like difluoroacetic acid (DFA). Use HPLC-MS/MS with isotopically labeled standards to track degradation products. In vivo studies in model organisms (e.g., Daphnia magna) can identify phase I/II metabolites .

Q. How can QSAR models inform the design of novel derivatives with enhanced bioactivity?

Methodological Answer: Develop QSAR models using datasets of 4-amino-furanone derivatives (e.g., 20 compounds with LC₅₀ values). Descriptors like logP, molar refractivity, and HOMO/LUMO energies are critical. Validate models via leave-one-out cross-validation and external test sets. Molecular dynamics simulations can predict binding affinities to target receptors .

Q. What strategies improve physicochemical stability through cocrystallization?

Methodological Answer: Cocrystallization with co-formers like salicylic acid enhances thermal stability and solubility. Screen co-formers via slurry or grinding methods. Characterize cocrystals using PXRD, DSC, and FTIR. Improved formulation stability is critical for agricultural applications under varying environmental conditions .

Q. How to resolve contradictions in regioselectivity observed during alkylation reactions?

Methodological Answer: Conflicting regioselectivity (e.g., C(3) vs. C(4) alkylation) can arise from steric/electronic effects. Use kinetic vs. thermodynamic control studies (e.g., varying reaction time/temperature). Computational modeling (e.g., NBO analysis) identifies charge distribution differences. Experimental validation via NOE NMR or X-ray structures clarifies dominant pathways .

Q. What ecotoxicological models evaluate the environmental impact of this compound?

Methodological Answer: Conduct microcosm studies in soil/water systems to assess biodegradation half-lives (t₁/₂). Use OECD guidelines for acute/chronic toxicity tests in algae (Pseudokirchneriella subcapitata) and earthworms (Eisenia fetida). Monitor bioaccumulation factors (BCF) and trophic transfer in aquatic food chains .

Q. How to quantify this compound in complex matrices like agricultural samples?

Methodological Answer: Employ QuEChERS extraction followed by GC-MS (DB-5MS column) or LC-MS/MS (ESI+ mode). Validate methods via spike-recovery experiments (70–120% recovery) and LOD/LOQ determination. Matrix-matched calibration corrects for signal suppression/enhancement in plant tissues .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-((2,2-Difluoroethyl)amino)furan-2(5H)-one
Reactant of Route 2
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4-((2,2-Difluoroethyl)amino)furan-2(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.